![molecular formula C19H21NO3 B3975536 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate
描述
2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate, also known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is widely used in the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, such as high levels of triglycerides and low-density lipoprotein (LDL) cholesterol. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and reduces the production of triglycerides and LDL cholesterol.
作用机制
Fenofibrate works by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased clearance of triglyceride-rich lipoproteins. Fenofibrate also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have several biochemical and physiological effects, including:
- Reduction of triglycerides, LDL cholesterol, and total cholesterol levels
- Increase of HDL cholesterol levels
- Improvement of insulin sensitivity and glucose metabolism
- Reduction of inflammation and oxidative stress
- Improvement of endothelial function and vascular health
实验室实验的优点和局限性
Fenofibrate has several advantages for lab experiments, including its well-established mechanism of action, availability of commercial sources, and extensive research on its pharmacology and toxicology. However, 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate also has some limitations, such as its potential for off-target effects and interactions with other drugs, as well as the need for careful dosing and monitoring.
未来方向
There are several future directions for research on 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate, including:
- Investigation of its potential benefits in other conditions, such as neurodegenerative diseases and cancer
- Development of new formulations and delivery methods to improve its efficacy and safety
- Exploration of its mechanisms of action and interactions with other signaling pathways
- Evaluation of its long-term effects on cardiovascular outcomes and mortality
- Identification of biomarkers for patient selection and monitoring of treatment response.
In conclusion, this compound is a synthetic drug that has been widely used for the treatment of dyslipidemia and related cardiovascular diseases. Its mechanism of action involves activation of PPARα, which regulates lipid metabolism and has anti-inflammatory and antioxidant effects. Fenofibrate has several biochemical and physiological effects, and has been extensively studied for its therapeutic benefits. However, further research is needed to explore its potential benefits in other conditions and to identify biomarkers for patient selection and monitoring.
科学研究应用
Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia and related cardiovascular diseases. It has been shown to reduce the levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. Fenofibrate has also been studied for its potential benefits in other conditions, such as diabetes, non-alcoholic fatty liver disease, and Alzheimer's disease.
属性
IUPAC Name |
[2-(4-phenylbutan-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(12-13-16-8-4-3-5-9-16)20-19(22)17-10-6-7-11-18(17)23-15(2)21/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBKPZIAISPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)
acetate](/img/structure/B3975461.png)
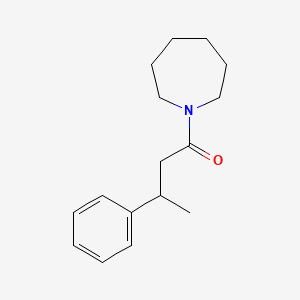
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3975465.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)
![2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3975481.png)
![5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)
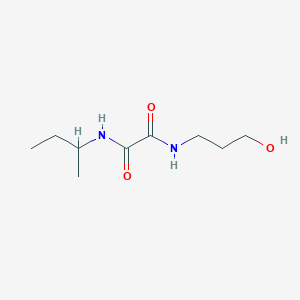

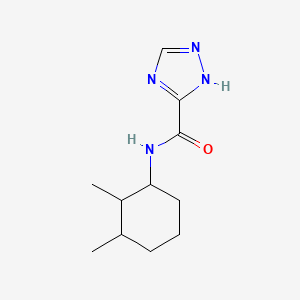
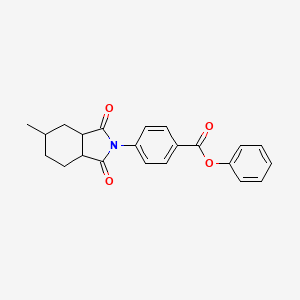
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxyacetamide](/img/structure/B3975521.png)
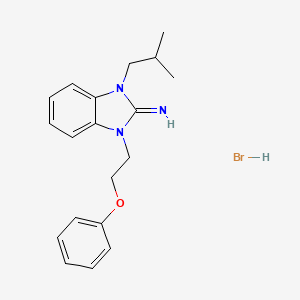
![1-[(3-methylpyridin-2-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3975533.png)